N-(isoxazol-3-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide
Description
N-(isoxazol-3-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide is a heterocyclic compound featuring a pyridazine core substituted with a pyrazole ring at the 6-position and an isoxazole-carboxamide group at the 3-position. The pyridazine scaffold is known for its role in kinase inhibition, while pyrazole and isoxazole moieties are common in bioactive molecules for their metabolic stability and binding affinity .
Properties
IUPAC Name |
N-(1,2-oxazol-3-yl)-6-pyrazol-1-ylpyridazine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N6O2/c18-11(13-9-4-7-19-16-9)8-2-3-10(15-14-8)17-6-1-5-12-17/h1-7H,(H,13,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYXVIEWXADWEIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NN=C(C=C2)C(=O)NC3=NOC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(isoxazol-3-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide” typically involves multi-step organic reactions. A common approach might include:
Formation of the pyridazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.
Introduction of the isoxazole ring: Isoxazole rings can be synthesized via 1,3-dipolar cycloaddition reactions involving nitrile oxides and alkenes.
Attachment of the pyrazole ring: Pyrazole rings are often formed through the condensation of hydrazines with 1,3-diketones or similar compounds.
Amidation reaction: The final step might involve the formation of the carboxamide group through the reaction of an amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole or isoxazole rings.
Reduction: Reduction reactions could target the nitrogens in the heterocyclic rings.
Substitution: Electrophilic or nucleophilic substitution reactions might occur at various positions on the rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride might be used.
Substitution: Conditions for substitution reactions could involve bases like sodium hydride or acids like hydrochloric acid, depending on the specific reaction.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential lead compound in drug discovery.
Medicine: Potential therapeutic applications if the compound exhibits biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for “N-(isoxazol-3-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide” would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs can be categorized based on pyridazine derivatives with variations in substituents and hydrogen-bonding motifs. Below is a detailed analysis:
N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine
- Structure : Replaces the isoxazolyl-carboxamide group with a phenylamine moiety.
- Key Differences :
- The absence of the carboxamide group reduces hydrogen-bond acceptor capacity.
- Crystallographic data (from ) reveals a planar pyridazine ring with intermolecular N–H···N hydrogen bonds between the pyridazine N2 and pyrazole N1, forming a chain motif (graph set C(6) ) .
- Biological Implications : The phenylamine group may enhance lipophilicity but decrease solubility compared to the carboxamide analog.
6-(Cyclopropanecarboxamido)-N-(methyl-D3)pyridazine Derivatives
- Examples : Crystal forms described in –6 feature cyclopropane-carboxamide and deuterated methyl groups.
- Deuterated methyl groups (N-(methyl-D3)) enhance pharmacokinetic profiles by reducing CYP450-mediated oxidation .
- Crystallinity: Patent data highlight polymorphic forms with distinct melting points (e.g., Form I: 220–222°C; Form II: 195–198°C), suggesting superior thermal stability over non-deuterated analogs.
Pyrrolo[1,2-b]pyridazine Carboxamides
- Examples : Compounds in –8 incorporate fused pyrrolo-pyridazine cores with halogenated aryl groups.
- Key Differences :
- Synthetic Challenges : Multi-step synthesis involving Suzuki couplings and iodination, which may limit scalability compared to simpler pyridazine-carboxamides.
Hydrogen-Bonding and Crystallographic Analysis
- Target Compound: The isoxazole oxygen and pyridazine/carboxamide nitrogens enable hydrogen-bond donor/acceptor interactions. Graph set analysis () predicts R₂²(8) motifs between carboxamide N–H and pyridazine N atoms, stabilizing crystal packing.
- Comparison with Analogs: N-Phenyl analog: Forms linear chains via N–H···N bonds, whereas the target compound’s isoxazole group may introduce bifurcated hydrogen bonds, altering crystal symmetry .
Research Tools and Validation
- Crystallography : SHELXL and SHELXS () were critical for refining the structures of analogs, ensuring accurate bond-length comparisons (e.g., pyridazine C–N: 1.33–1.35 Å) .
- Visualization : ORTEP-3 () and WinGX () provided thermal ellipsoid plots and crystal-packing diagrams for analogs, aiding in steric and electronic comparisons .
Biological Activity
N-(isoxazol-3-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide is a synthetic organic compound with potential therapeutic applications. Its unique structure, featuring a pyridazine core substituted with isoxazole and pyrazole rings, positions it as a subject of interest in medicinal chemistry. This article delves into its biological activity, synthesis, mechanisms of action, and comparisons with related compounds.
Structural Overview
The compound can be characterized by its chemical formula and unique structural features that include:
- Pyridazine core : A six-membered ring containing two nitrogen atoms.
- Isoxazole ring : A five-membered ring with one oxygen and one nitrogen atom.
- Pyrazole moiety : Another five-membered ring containing two adjacent nitrogen atoms.
These structural elements contribute to the compound's potential interactions with biological targets.
Pharmacological Properties
Research indicates that compounds with isoxazole and pyrazole scaffolds exhibit a range of pharmacological activities, including:
- Antimicrobial : Effective against various bacterial strains.
- Anticancer : Demonstrated activity in inhibiting tumor growth in vitro.
- Anti-inflammatory : Potential to reduce inflammation through modulation of cytokine production.
A study highlighted the broad spectrum of activities associated with similar compounds, suggesting that this compound may share these properties due to its structural similarities .
The specific mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the compound may interact with key biological targets such as:
- Enzymes : Inhibition or modulation of enzyme activity, potentially affecting metabolic pathways.
- Receptors : Binding to specific receptors involved in signaling pathways related to inflammation or cell proliferation.
Experimental studies are needed to confirm these interactions and elucidate the underlying mechanisms.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with other derivatives:
| Compound Class | Notable Activities | Examples |
|---|---|---|
| Pyridazine Derivatives | Anti-inflammatory, anticancer | Various derivatives studied |
| Isoxazole Derivatives | Antimicrobial, anti-inflammatory | Isoxazole-based compounds |
| Pyrazole Derivatives | Analgesic, antipyretic | Pyrazole analogs |
This table illustrates the diverse activities associated with similar compounds and highlights the potential for this compound to exhibit unique biological effects due to its specific functional groups .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds. For instance:
- Anticancer Activity : A series of pyrazole derivatives demonstrated significant cytotoxic effects against various cancer cell lines. The structure–activity relationship (SAR) studies indicated that modifications in the pyrazole ring could enhance potency .
- Antimicrobial Effects : Isoxazole derivatives have been reported to exhibit notable antimicrobial properties. The incorporation of different substituents on the isoxazole ring was shown to influence activity against specific bacterial strains .
These findings suggest that this compound could be a promising candidate for further investigation in drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
